REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:13]([O:15]CC)=[O:14])[CH:5]=[N:6][C:7]=1[N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1.[OH-].[Na+].Cl>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:13]([OH:15])=[O:14])[CH:5]=[N:6][C:7]=1[N:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1 |f:1.2|
|
Name
|
Ethyl 5-chloro-6-(1-pyrrolidinyl)-3-pyridinecarboxylate
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=NC1N1CCCC1)C(=O)OCC
|
Name
|
|
Quantity
|
2.08 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=NC1N1CCCC1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |